3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯

描述

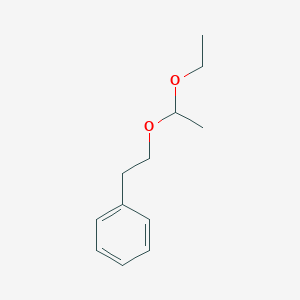

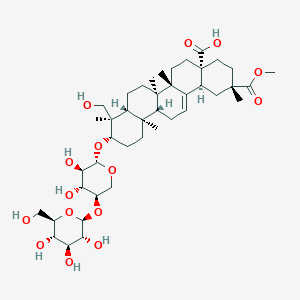

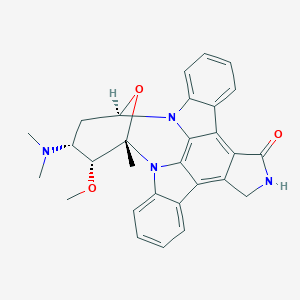

The compound 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is a chemical that falls within the category of carbamates, which are esters of carbamic acid. Carbamates are known for their diverse applications, including their use as pesticides, pharmaceuticals, and intermediates in chemical synthesis. The structure of this compound suggests that it may exhibit biological activity, potentially as a cholinesterase inhibitor, which could make it relevant in the context of anticholinesterase agents or as a protective agent against organophosphorus poisoning .

Synthesis Analysis

The synthesis of related carbamate compounds typically involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a carbamoyl chloride. In the case of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, the synthesis would likely involve the introduction of a dimethylamino group into the ethyl chain, followed by the carbamation of the phenyl group. The synthesis of similar compounds has been reported, where the introduction of a t-butyl group and the alkylation of the nitrogen were found to decrease toxicity and anticholinesterase activity .

Molecular Structure Analysis

The molecular structure of carbamates like 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is characterized by the presence of a carbamate group (a carbonyl group linked to an amine via an oxygen atom). The dimethylamino group attached to the ethyl chain would likely influence the molecule's electronic distribution and steric properties, potentially affecting its interaction with biological targets such as cholinesterase enzymes .

Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, releasing carbon dioxide and the corresponding amine. This reaction is particularly relevant in the context of their biological activity, as it is the basis for their action as cholinesterase inhibitors. The specific chemical reactions of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate would depend on its exact structure and the presence of functional groups that could participate in reactions such as nucleophilic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates like 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate are influenced by their molecular structure. These properties include solubility in various solvents, melting and boiling points, and stability under different conditions. The presence of the dimethylamino group could affect the compound's basicity, making it more soluble in acidic environments. The carbamate group could confer a degree of hydrophilicity, affecting its distribution in biological systems, as seen in related studies of carbamate distribution in warm-blooded animals .

Relevant Case Studies

Although the provided papers do not detail case studies directly related to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, they do offer insights into the behavior of structurally similar compounds. For instance, the distribution of a related carbamate in warm-blooded animals after intra-gastric administration was studied, revealing its presence in various tissues and organs . This type of study is crucial for understanding the potential applications and safety profile of new carbamate compounds, including 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate.

科学研究应用

非线性光学性质

Rahulan 等人 (2014) 的一项研究合成了与 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯密切相关的化合物,该化合物表现出显着的非线性光学性质。该化合物表现出随着激发强度增加从饱和吸收转变为反饱和吸收,表明在光学限幅器等光学器件中具有潜在用途 (Rahulan et al., 2014)。

药理学应用

Jensen 等人 (2004) 探索了一系列与 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯在结构上相似的化合物的类似物。对这些类似物与其与神经元烟碱乙酰胆碱受体的相互作用进行了测试,为潜在的药理学应用提供了有价值的见解 (Jensen et al., 2004)。

抗菌活性

Chandrakantha 等人 (2011) 合成了吡唑的新衍生物,包括具有与 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯相似的结构的化合物。这些化合物对各种细菌菌株表现出显着的抗菌活性,表明它们作为抗菌剂的潜力 (Chandrakantha et al., 2011)。

非线性光学 (NLO) 材料

Singh 等人 (2014) 对源自类似于 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯的化合物的含吡咯查耳酮进行了研究。研究结果表明该化合物可用作非线性光学 (NLO) 材料,突出了其在光学技术中的潜力 (Singh et al., 2014)。

器官分布研究

Shormanov 和 Pravdyuk (2017, 2018) 的研究调查了与 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯在结构上相关的化合物的在温血动物中的分布。这些研究提供了对类似化合物的药代动力学和组织分布的见解 (Shormanov & Pravdyuk, 2017); (Shormanov & Pravdyuk, 2018)。

尿激肽 II 受体激动剂

Croston 等人 (2002) 发现了一种尿激肽 II 受体的非肽激动剂,其与 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯具有结构相似性。该化合物被确定为选择性药物先导,可用作药理学研究工具 (Croston et al., 2002)。

医学研究中的生物偶联

Totaro 等人 (2016) 对涉及 EDC/sNHS 和羧化肽的生物偶联反应的研究为 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯的化学类别提供了相关见解。此类研究对于医学研究和药物开发具有重要意义 (Totaro et al., 2016)。

抗菌涂层

Rawlinson 等人 (2010) 研究了聚(2-(二甲氨基乙基)甲基丙烯酸酯)的抗菌性能,该聚合物与 3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯相关。该研究突出了此类化合物在医疗器械抗菌涂层中的潜力 (Rawlinson et al., 2010)。

安全和危害

The compound has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHREYCBCYOMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635311 | |

| Record name | 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate | |

CAS RN |

25081-93-0 | |

| Record name | 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)